molecular formula C19H27N3O B14995290 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

Cat. No.: B14995290
M. Wt: 313.4 g/mol
InChI Key: ZZJLAQCZNZGXDR-UHFFFAOYSA-N
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Description

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fusion of benzene and imidazole rings. This particular compound features a benzimidazole moiety substituted with an ethyl group and a propyl chain, which is further connected to a cyclohexanecarboxamide group. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.

    Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.

Comparison with Similar Compounds

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: can be compared with other benzimidazole derivatives:

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-[3-(1-ethylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H27N3O/c1-2-22-17-12-7-6-11-16(17)21-18(22)13-8-14-20-19(23)15-9-4-3-5-10-15/h6-7,11-12,15H,2-5,8-10,13-14H2,1H3,(H,20,23)

InChI Key

ZZJLAQCZNZGXDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3

Origin of Product

United States

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